Cas no 25317-39-9 (1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-)

1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- structure
25317-39-9 structure
Product Name:1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
N.o CAS:25317-39-9
MF:C22H16N4O7S2
MW:512.515042304993
CID:282844
PubChem ID:21520
Update Time:2025-04-19

1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
    • 7-oxo-8-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalene-1,3-disulfonic acid
    • (8Z)-7-oxo-8-({4-[(E)-phenyldiazenyl]phenyl}hydrazono)-7,8-dihydronaphthalene-1,3-disulfonic acid
    • 7-Hydroxy-8-((4-(phenylazo)phenyl)azo)naphthalene-1,3-disulphonic acid
    • Brilliant Croceine 3B
    • Erionyl Red E-GR
    • Paper Scarlet A Extra
    • 7-Hydroxy-8-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]-1,3-naphthalenedisulfonic acid
    • Brilliant Croceine SWW
    • CHEMBL1976160
    • Brilliant Croceine MO
    • EINECS 246-826-7
    • Croceine Scarlet SS
    • Brilliant Croceine 3BA-CF
    • 7-hydroxy-8-[(E)-[4-[(E)-phenylazo]phenyl]azo]naphthalene-1,3-disulfonic acid
    • Q27159435
    • Brilliant Red EMBL
    • woodstain scarlet free acid
    • 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid
    • Paper Scarlet WEG
    • 25317-39-9
    • 7-HYDROXY-8-[[4-(PHENYLAZO)PHENYL]AZO]NAPHTHALENE-1,3-DISULFONIC ACID
    • NSC7832
    • Croceine Scarlet MOO
    • Croceine Scarlet M
    • Acid Leather Red PSNR
    • 1379505-49-3
    • Brilliant Scarlet R
    • 1,3-Naphthalenedisulfonic acid, {7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-,} disodium salt
    • Brilliant Croceine
    • NSC47724
    • Brilliant Croceine LBH
    • Acidal Bright Croceine
    • Brilliant Crocein (C.I. 27290)
    • Wood Stain Scarlet NS
    • Brilliant Croceine MOOL
    • Brilliant Scarlet LC
    • Brilliant Croceine P
    • Hispacid Scarlet M
    • 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonic acid
    • 7-Hydroxy-8-((4-(phenyldiazenyl)phenyl)diazenyl)-1,3-naphthalenedisulfonic acid
    • Kiton Scarlet MOO
    • Ext D and C Red No. 13
    • DTXSID90859908
    • Brilliant Croceine MOO
    • Croceine Brilliant Scarlet 3BC
    • Calcocid Scarlet MOON
    • Atul Croceine Scarlet MOO
    • NS00083458
    • NSC-7832
    • SCHEMBL110351
    • Curol Brilliant Red G
    • Paper Scarlet R
    • Brilliant Croceine Scarlet N
    • Fenazo Red XG
    • Croceine Brilliant Scarlet 3BS
    • Brilliant Croceine 3BM
    • Woodstain Scarlet
    • Acilan Croceine MOO
    • Brilliant crocein
    • 1, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, disodium salt
    • Eriosin Red GR
    • Acid Red 2 Zh
    • CHEBI:87190
    • Brilliant Red 2EMBL
    • 7-Hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}-1,3-naphthalenedisulfonic acid
    • acid red 73 (free acid form)
    • Amacid Brilliant Croceine 3BA
    • NSC-47724
    • Crocein Scarlet N
    • DTXSID701043670
    • Eniacid Brilliant Scarlet
    • C.I. Acid Red 73, disodium salt
    • Brilliant Croceine M
    • Scarlet MOO
    • Airedale Scarlet MO
    • Croceine Scarlet 3B
    • Kiton Fast Scarlet A
    • Vondacid Light Scarlet MOO
    • Java Brilliant Scarlet MOO
    • Croceine Scarlet MOON
    • 7-Hydroxy-8-((E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl)naphthalene-1,3-disulfonic acid-
    • Oxanal Scarlet A
    • Croceine Acid Red
    • Acid Fast Red RN
    • Tertracid Brilliant Croceine MOO
    • Ponceau PSNR
    • Brilliant Croceine Scarlet M
    • Hidacid Brilliant Crocein Scarlet
    • Inchi: 1S/C22H16N4O7S2/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15/h1-13,27H,(H,28,29,30)(H,31,32,33)/b24-23+,26-25+
    • Chave InChI: PIEQFSVTZMAUJA-QSZPNPOGSA-N
    • SMILES: S(C1C=C(C=C2C=CC(=C(C2=1)/N=N/C1C=CC(=CC=1)/N=N/C1C=CC=CC=1)O)S(=O)(=O)O)(=O)(=O)O

Propriedades Computadas

  • Massa Exacta: 512.04618
  • Massa monoisotópica: 512.04604
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 11
  • Contagem de Átomos Pesados: 35
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 1080
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 192
  • XLogP3: 3.9

Propriedades Experimentais

  • Densidade: 1.58
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • Índice de Refracção: 1.721
  • PSA: 178.41
Fornecedores recomendados
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.